molecular formula C5H6ClN5 B13094611 1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride

1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride

Cat. No.: B13094611
M. Wt: 171.59 g/mol
InChI Key: JFAMWHPCTZJOFG-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features an imidazo[4,5-b]pyrazine core, which is known for its versatile reactivity and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrazine with an aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions often involve the use of catalysts such as iodine or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it can modulate receptor activity by binding to allosteric sites, influencing signal transduction pathways .

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[4,5-c]pyridine
  • Imidazo[1,2-a]pyrazine

Comparison: 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit distinct biological activities and reactivity profiles, making it a valuable scaffold for drug development and chemical research.

Properties

Molecular Formula

C5H6ClN5

Molecular Weight

171.59 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyrazin-2-amine;hydrochloride

InChI

InChI=1S/C5H5N5.ClH/c6-5-9-3-4(10-5)8-2-1-7-3;/h1-2H,(H3,6,7,8,9,10);1H

InChI Key

JFAMWHPCTZJOFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)NC(=N2)N.Cl

Origin of Product

United States

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